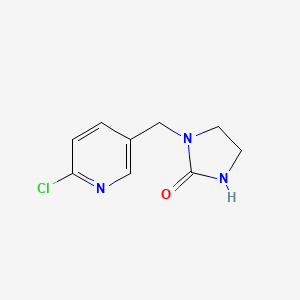

Imidacloprid urea

Descripción

Propiedades

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWTYURAFSWNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037563 | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120868-66-8 | |

| Record name | Imidacloprid-urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOPRID UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imidacloprid urea chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid, a prominent neonicotinoid insecticide, undergoes metabolic transformation in various environments, leading to the formation of several metabolites. Among these, imidacloprid urea holds significance due to its altered chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the chemical structure and properties of this compound, offering a comparative perspective with its parent compound, imidacloprid. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its relevant signaling pathways and experimental workflows, to support advanced research and development in agrochemistry and toxicology.

Chemical Structure and Properties

Imidacloprid and its metabolite, this compound, share a chloropyridinylmethyl moiety, but differ in the functional group attached to the imidazolidine ring. In imidacloprid, this is a nitroimine group, whereas in this compound, it is a cyclic urea. This structural modification significantly influences the physicochemical properties of the molecule.

Chemical Structures:

-

Imidacloprid: 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimine

-

This compound: 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one[1]

The chemical formula for imidacloprid is C₉H₁₀ClN₅O₂[2][3][4], and for this compound is C₉H₁₀ClN₃O[5].

Physicochemical Properties

The key physicochemical properties of imidacloprid and this compound are summarized in the table below for direct comparison. The conversion of the nitroimine group to a urea functionality generally leads to an increase in polarity and water solubility.

| Property | Imidacloprid | This compound |

| CAS Number | 138261-41-3[4] | 120868-66-8[6] |

| Molecular Formula | C₉H₁₀ClN₅O₂[2][3][4] | C₉H₁₀ClN₃O[5] |

| Molecular Weight ( g/mol ) | 255.66[2][4] | 211.65[7] |

| Melting Point (°C) | 144[2] | 143[6] |

| Boiling Point (°C) | 93.5 (rough estimate)[2] | 478.39 |

| Density (g/cm³) | 1.54[2] | 1.359[1] |

| Water Solubility (g/L) | 0.61 at 20 °C[8] | 5 at 20 °C[9] |

Experimental Protocols

Synthesis of Imidacloprid

Imidacloprid can be synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[10] this compound is a primary metabolite of imidacloprid, formed in soil and other environmental compartments.[9]

Protocol for Imidacloprid Synthesis:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes.

-

Reflux: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.

Analysis of Imidacloprid and this compound

A sensitive and robust method for the simultaneous determination of imidacloprid and its metabolites, including this compound, in biological and environmental samples is crucial for metabolism and toxicological studies. A commonly employed technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol for QuEChERS-HPLC-MS/MS Analysis: [11]

-

Sample Preparation (QuEChERS):

-

Homogenize 2 g of the sample (e.g., tissue, soil) with 10 mL of acetonitrile containing 1% acetic acid.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

-

HPLC-MS/MS Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Signaling Pathways and Mode of Action

Imidacloprid's primary mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][8] This leads to an overstimulation of the nerve cells, resulting in paralysis and death. While imidacloprid shows selective toxicity for insects over vertebrates, it can also interact with mammalian nAChRs.[5] Recent studies have also indicated that imidacloprid can influence other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and metabolism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of imidacloprid and its metabolites in an environmental sample.

References

- 1. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Imidacloprid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Neonicotinoid: A Technical Guide to the Synthesis and Discovery of Imidacloprid and its Urea Derivative

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Imidacloprid, a pioneering neonicotinoid insecticide, and its significant metabolite, Imidacloprid urea. This document delves into the experimental protocols for their synthesis, presents key quantitative data in a comparative format, and visualizes the critical biological pathways and experimental workflows.

Discovery and Development

The journey to the discovery of Imidacloprid began in the late 1970s and early 1980s, driven by the need for more selective and effective insecticides with lower mammalian toxicity compared to the organophosphates and carbamates in use at the time. Researchers at Bayer AG were inspired by the insecticidal properties of nicotine and sought to develop synthetic analogues with improved characteristics.

The breakthrough came from the study of the insect nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system.[1] The goal was to design a molecule that could mimic the action of acetylcholine, the natural neurotransmitter, but with higher affinity and persistence at the insect nAChR, leading to nerve overstimulation, paralysis, and death.[2][3]

This research led to the synthesis of the first neonicotinoid, Imidacloprid, in the early 1990s. Its development was a landmark in insecticide chemistry, offering a novel mode of action and high efficacy against a broad spectrum of sucking insects.[1]

Synthesis of Imidacloprid and this compound

The synthesis of Imidacloprid and its urea derivative involves multi-step chemical processes. Below are the detailed experimental protocols for their laboratory-scale preparation.

Synthesis of Imidacloprid

The most common and established method for the synthesis of Imidacloprid is through the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with 2-nitroiminoimidazolidine.[2][4]

Experimental Protocol: Synthesis of Imidacloprid

Materials:

-

2-chloro-5-(chloromethyl)pyridine (CCMP)

-

2-nitroiminoimidazolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Isopropanol

-

Water

Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), 2-nitroiminoimidazolidine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Reaction: Stir the mixture at room temperature for 15 minutes. Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the residue with a small amount of acetonitrile.

-

Isolation of Crude Product: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

-

Purification (Recrystallization):

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system, such as a 2:1 isopropanol/water mixture, and gently heat while stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Quantitative Data for Imidacloprid Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 2-chloro-5-(chloromethyl)pyridine (molar mass: 162.02 g/mol ) | 1.62 g (10 mmol) | [2] |

| 2-nitroiminoimidazolidine (molar mass: 130.11 g/mol ) | 1.30 g (10 mmol) | [2] |

| Potassium Carbonate (molar mass: 138.21 g/mol ) | 2.76 g (20 mmol) | [2] |

| Acetonitrile | 50 mL | [2] |

| Reaction Conditions | ||

| Temperature | 80 °C | [2] |

| Time | 8 hours | [2] |

| Yield and Purity | ||

| Crude Product Yield | ~85% | [2] |

| Final Purity (after Recrystallization) | >98% | [2] |

| Melting Point | 143-145 °C | [2] |

Synthesis of this compound

This compound is a primary metabolite of Imidacloprid, formed through processes such as photodegradation and hydrolysis. While not typically synthesized as a primary insecticide, its preparation in the laboratory is crucial for toxicological and environmental studies. The following protocol describes a method for its formation via photodegradation.

Experimental Protocol: Synthesis of this compound via Photodegradation

Materials:

-

Imidacloprid

-

High-purity water (HPLC grade)

-

Titanium dioxide (TiO₂) (optional photocatalyst)

Equipment:

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

-

Standard laboratory glassware

Procedure:

-

Solution Preparation: Prepare a solution of Imidacloprid in high-purity water at a known concentration (e.g., 20 mg/L).

-

Photoreaction: Place the solution in the quartz reaction vessel of the photoreactor. If using a photocatalyst, add a small amount of TiO₂.

-

Irradiation: Irradiate the solution with the UV lamp while stirring continuously.

-

Monitoring: Periodically take aliquots of the solution to monitor the degradation of Imidacloprid and the formation of this compound using HPLC.

-

Isolation: Once a significant amount of this compound has formed (as determined by HPLC), the reaction can be stopped. The product can be isolated using preparative HPLC or other chromatographic techniques.

Quantitative Data for Imidacloprid Photodegradation

| Parameter | Value | Reference |

| Photodegradation Half-life (DT₅₀) of Imidacloprid | ||

| In HPLC grade water | 43 minutes | |

| In tap water (as Confidor®) | 126 minutes | |

| In tap water with TiO₂ | 144 minutes | |

| Major Photodegradation Product | This compound |

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Imidacloprid exerts its insecticidal effect by acting as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2][4] This binding mimics the action of the neurotransmitter acetylcholine (ACh), but with a much higher affinity and resistance to enzymatic degradation by acetylcholinesterase.[5]

The persistent activation of nAChRs leads to an uncontrolled influx of ions, causing continuous nerve stimulation. This is followed by a blockage of the neuronal pathway, resulting in the paralysis and eventual death of the insect.[2] The selectivity of Imidacloprid for insects over mammals is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.[3]

Signaling Pathway of Imidacloprid at the Insect nAChR

Caption: Signaling pathway of Imidacloprid at the insect nicotinic acetylcholine receptor.

Experimental Workflows

The discovery and optimization of Imidacloprid and its derivatives rely on a structured experimental workflow, from initial synthesis to biological evaluation.

Experimental Workflow for Synthesis and Evaluation

References

- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 5. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imidacloprid-urea (CAS Number: 120868-66-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid-urea, with the CAS number 120868-66-8, is a primary metabolite of the widely used neonicotinoid insecticide, imidacloprid.[1][2][3] As a member of the imidazolidinone and monochloropyridine chemical classes, it is formed through the degradation of imidacloprid in various environmental matrices, including soil and water, primarily via hydrolysis and photodegradation.[4][5][6] This technical guide provides a comprehensive overview of Imidacloprid-urea, focusing on its chemical properties, synthesis, biological activity, and toxicological profile, with detailed experimental protocols and data presented for researchers and scientists.

Chemical and Physical Properties

Imidacloprid-urea is an off-white to light yellow solid.[7] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120868-66-8 | [1] |

| IUPAC Name | 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | [1] |

| Molecular Formula | C₉H₁₀ClN₃O | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [7] |

| Solubility | DMSO: ~125 mg/mL (~590.60 mM), H₂O: ~12.5 mg/mL (~59.06 mM) | [7] |

Synthesis and Formation

Imidacloprid-urea is primarily formed from the degradation of its parent compound, imidacloprid. The following sections detail the pathways of its formation.

Formation via Hydrolysis

Imidacloprid is stable in acidic and neutral aqueous solutions but undergoes hydrolysis in alkaline conditions to yield Imidacloprid-urea as the main product.[8] The hydrolysis follows pseudo-first-order kinetics.[9]

This protocol is adapted from a study on the hydrolysis of imidacloprid.[4]

Materials:

-

Imidacloprid standard

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Heating apparatus (e.g., water bath)

-

pH meter

-

Analytical equipment for product confirmation (e.g., GC-MS or LC-MS)

Procedure:

-

Prepare an aqueous solution of Imidacloprid at a known concentration.

-

Adjust the pH of the solution to a desired alkaline level (e.g., pH 10-12) using the NaOH solution.

-

Heat the solution to a specific temperature (e.g., 50-80°C) and maintain for a set period.

-

Monitor the reaction progress by taking aliquots at different time intervals.

-

Analyze the aliquots to determine the concentration of remaining Imidacloprid and the formation of Imidacloprid-urea using a suitable analytical method.

-

Confirm the structure of the product as Imidacloprid-urea using mass spectrometry.

Formation via Photodegradation

Imidacloprid can also be degraded to Imidacloprid-urea through photolysis in water and on soil surfaces.[5][10] The photoproduct 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone has been identified as the main degradate in several photodegradation studies.[10][11]

This protocol is based on a study of imidacloprid's photolytic decomposition.[10]

Materials:

-

Imidacloprid standard or formulated product

-

HPLC grade water or tap water

-

UV irradiation source (e.g., mercury lamp)

-

Reaction vessel (e.g., quartz tube)

-

HPLC system for analysis

Procedure:

-

Prepare a solution of Imidacloprid in the desired water matrix.

-

Place the solution in the reaction vessel and expose it to UV irradiation.

-

Control the temperature of the solution during the experiment.

-

Collect samples at various time points during the irradiation.

-

Analyze the samples using HPLC to quantify the degradation of Imidacloprid and the formation of Imidacloprid-urea.

-

The photolytic half-life (DT₅₀) can be calculated from the degradation kinetics.

Below is a diagram illustrating the formation of Imidacloprid-urea from Imidacloprid.

References

- 1. Imidacloprid-urea | CAS 120868-66-8 | LGC Standards [lgcstandards.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imidacloprid-urea I CAS#: 120868-66-8 I metabolite of Imidacloprid I InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of Imidacloprid-Urea from Imidacloprid

This technical guide provides a comprehensive overview of the chemical transformation of the neonicotinoid insecticide Imidacloprid into its primary metabolite, Imidacloprid-urea. This document details the mechanisms of formation, presents relevant quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways.

Introduction

Imidacloprid is a widely used systemic insecticide that acts on the central nervous system of insects.[1] In the environment and within biological systems, Imidacloprid undergoes degradation into several metabolites, with Imidacloprid-urea being one of the most significant.[1][2][3] Understanding the formation of Imidacloprid-urea is crucial for assessing the environmental fate, transport, and overall toxicological profile of Imidacloprid.[3][4] The formation of this urea derivative primarily occurs through two distinct pathways: hydrolysis and photodegradation.[5][6]

Mechanisms of Formation

Imidacloprid-urea, chemically known as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone, is formed from Imidacloprid through different chemical reactions, with hydrolysis being a key pathway, especially under alkaline conditions.[7]

Hydrolysis

The hydrolysis of Imidacloprid to Imidacloprid-urea is significantly influenced by pH. While Imidacloprid is relatively stable in acidic and neutral aqueous solutions, its hydrolysis is accelerated in alkaline environments.[5][7][8]

The proposed mechanism for the alkaline hydrolysis of Imidacloprid involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbon atom of the C=N double bond within the imidazolidine ring.[9] This carbon atom carries a partial positive charge due to the strong electron-withdrawing effect of the nitro group (-NO₂), making it susceptible to nucleophilic attack.[9] This initial step leads to the formation of an unstable intermediate, which then rearranges and subsequently leads to the formation of the more stable urea derivative.

Caption: Proposed Hydrolysis Pathway of Imidacloprid.

Photodegradation

Photodegradation is another significant pathway for the transformation of Imidacloprid.[6] In the presence of light, particularly UV radiation, Imidacloprid in aqueous solutions can be converted to Imidacloprid-urea.[5] While the detailed mechanism of photodegradation is complex and can yield multiple products, Imidacloprid-urea is consistently identified as a major intermediate.[5][6] The photodegradation process is generally faster than hydrolysis under neutral conditions.[5]

Quantitative Data

The rate of formation of Imidacloprid-urea from Imidacloprid is dependent on various environmental factors. The following tables summarize key quantitative data from cited literature.

Table 1: Hydrolysis of Imidacloprid

| pH | Temperature (°C) | Half-life | Percentage Hydrolyzed (3 months) | Reference |

| 7 | Ambient | Very slow | 1.5% | [6] |

| 9 | Ambient | ~1 year | 20% | [1][6] |

| Alkaline | Various | - | Readily hydrolyzed | [5][7] |

Table 2: Activation Energy of Hydrolysis

| Parameter | Value | Reference |

| Activation Energy | 42.72 kJ mol⁻¹ | [5] |

Experimental Protocols

This section outlines a general methodology for the analysis of Imidacloprid and its metabolite, Imidacloprid-urea, in environmental samples.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for extracting Imidacloprid and its metabolites from solid matrices like soil or agricultural products.[10]

-

Homogenization : Homogenize 10-15 g of the sample.

-

Extraction :

-

Place the homogenized sample in a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% glacial acetic acid for better recovery of some metabolites).[10]

-

Shake vigorously for 1 minute.

-

-

Salting Out :

-

Centrifugation : Centrifuge at 3000-4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Transfer the supernatant to a 15 mL centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.[10]

-

Vortex for 30 seconds.

-

-

Final Centrifugation : Centrifuge at high speed for 5 minutes.

-

Analysis : The resulting supernatant is ready for LC-MS/MS analysis.

Analytical Instrumentation (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of Imidacloprid and its metabolites.[10]

-

Chromatographic Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of water (with formic acid or ammonium acetate) and methanol or acetonitrile.

-

Ionization Mode : Electrospray ionization (ESI) in positive mode.[10]

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Imidacloprid and Imidacloprid-urea.

Caption: Experimental Workflow for Imidacloprid Analysis.

Conclusion

The formation of Imidacloprid-urea from Imidacloprid is a critical transformation pathway that influences the environmental persistence and metabolic fate of this widely used insecticide. The primary mechanisms of formation are hydrolysis, which is particularly significant under alkaline conditions, and photodegradation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists in the fields of environmental science, toxicology, and drug development. Further research into the kinetics and mechanisms under diverse environmental conditions will continue to enhance our understanding of the complete lifecycle of Imidacloprid and its metabolites.

References

- 1. Imidacloprid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Imidacloprid-urea I CAS#: 120868-66-8 I metabolite of Imidacloprid I InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Environmental fate and degradation pathways of Imidacloprid urea

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Imidacloprid Urea

Introduction

Imidacloprid, a first-generation neonicotinoid insecticide, is extensively used in agriculture to control a wide range of sucking and biting insects.[1][2][3] Its systemic properties allow for translocation throughout the plant, providing protection to various tissues, including leaves, pollen, and nectar.[4] However, the widespread application and high water solubility of imidacloprid have led to its emergence as an environmental contaminant, with concerns regarding its impact on non-target organisms and ecosystems.[1][5]

A primary and significant metabolite formed during the environmental degradation of imidacloprid is Imidacloprid-urea (IMD-UR).[4][6][7] This metabolite is generated through several key abiotic and biotic processes, including photolysis and hydrolysis.[1][7] The formation of Imidacloprid-urea is a critical step in the environmental fate of the parent compound, as its presence can influence the overall persistence, transport, and bioavailability of imidacloprid residues in soil and aquatic systems.[8][9] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Imidacloprid, with a core focus on the formation and subsequent behavior of its key metabolite, Imidacloprid-urea.

Formation of Imidacloprid-urea: Key Degradation Pathways

Imidacloprid degrades in the environment through various physical, chemical, and biological processes, with Imidacloprid-urea being a major resulting product, particularly from abiotic pathways.[1][4][7]

Photodegradation (Photolysis)

Photolysis is a primary route for the dissipation of imidacloprid in the environment, especially in aqueous systems and on surfaces exposed to sunlight.[4]

-

Mechanism: The process is rapid, with a reported aqueous photolysis half-life of less than 3-4 hours.[4][10] The main mechanism involves the photodissociation of the nitro group (NO₂) from the imidacloprid molecule. This radical intermediate then recombines to form Imidacloprid-urea and gaseous nitrous oxide (N₂O) in a thermally driven process.[6][11]

-

Products and Yield: Studies of surface-bound imidacloprid photolysis have shown that Imidacloprid-urea is the major product, with a yield of approximately 84%.[6][11] A smaller amount of desnitro-imidacloprid (DN-IMD) is also formed, with a yield of around 16%.[6][11]

-

Photolytic Lifetime: The photolytic lifetime of imidacloprid on environmental surfaces at a solar zenith angle of 35° is calculated to be about 16 hours, indicating a significant reaction rate over the course of a day.[6][11]

Hydrolysis

Imidacloprid is generally stable to hydrolysis under acidic and neutral conditions (pH 5-7).[4][7][12] However, the rate of hydrolysis increases significantly under alkaline conditions and with higher temperatures.[7][13]

-

Mechanism: In alkaline water, imidacloprid undergoes hydrolysis to produce Imidacloprid-urea as a primary degradate.[7][10][13] This pathway is distinct from photolysis but leads to the same major metabolite.[7]

-

Reaction Kinetics: At pH 7, only 1.5% of an initial imidacloprid concentration was lost to hydrolysis over three months. In contrast, at pH 9, 20% was hydrolyzed in the dark over the same period.[7] The hydrolysis half-life can range from 33 to 44 days at pH 7 and 25°C.[10]

Microbial Degradation

Microbial action is a crucial degradation pathway for imidacloprid in soil and water-sediment systems.[1] While several metabolites are produced, Imidacloprid-urea is a recognized product of microbial transformation.

-

Mechanism: Various soil microorganisms, including species of Bacillus, Pseudoxanthomonas, and Leifsonia, have been identified as capable of degrading imidacloprid.[1][3] These microbes can utilize imidacloprid as a source of carbon and nitrogen, transforming it through pathways like hydroxylation of the imidazolidine ring, nitro group reduction, and loss of the nitro group.[14]

-

Metabolites: The bacterium Leifsonia sp. has been shown to transform imidacloprid into guanidine and urea metabolites.[3] Other common microbial metabolites include 5-hydroxy-imidacloprid, imidacloprid olefin, and 6-chloronicotinic acid (6-CNA), which is an end product of several degradation pathways.[4][14][15] In some studies, Imidacloprid-urea was identified as a significant metabolite alongside olefin in soil treated with Bacillus aerophilus.[15][16]

Environmental Fate of Imidacloprid-urea

Once formed, Imidacloprid-urea exhibits its own distinct environmental behavior. It is considered a primary soil metabolite and has been detected in drinking water, highlighting its potential for mobility.[17][18]

-

Persistence: Imidacloprid-urea is one of several cyclic urea metabolites found in soil after imidacloprid application.[7] While the parent compound can be persistent in soil with half-lives ranging from 40 to over 1000 days depending on conditions, the specific persistence of the urea metabolite requires further dedicated study.[19][20]

-

Mobility: Imidacloprid-urea is highly water-soluble (9.3 g/L at 20°C).[21] This high solubility, coupled with a low potential for bioaccumulation (log Kow = 0.46), suggests it can be mobile in the environment.[21] Its presence may affect the transport and bioavailability of the parent imidacloprid by competing for adsorption sites on soil particles.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation of Imidacloprid and the properties of its urea metabolite.

Table 1: Degradation Half-Life (DT₅₀) of Imidacloprid

| Medium/Condition | pH | Temperature (°C) | Half-Life (DT₅₀) | Citation(s) |

| Aqueous Photolysis | - | - | < 3 - 4 hours | [4][10] |

| Near UV Light Photolysis | - | - | 10.18 hours | [22] |

| Surface Photolysis (SZA 35°) | - | - | 16 hours | [6][11] |

| Soil Surface Photolysis | - | - | 4.7 - 39 days | [7][10] |

| Hydrolysis | 7 | 25 | 33 - 44 days | [10] |

| Hydrolysis | 9 | - | ~1 year | [4] |

| Soil (Aerobic) | - | - | 1 - 3 years | [4] |

| Soil (Field Studies) | - | - | 26.5 - 229 days | [10][15] |

| Water-Sediment System | - | - | 30 - 162 days | [7] |

Table 2: Formation and Properties of Imidacloprid Degradation Products

| Metabolite | Formation Pathway(s) | Formation Yield (%) | Water Solubility (g/L at 20°C) | Log Kow | Citation(s) |

| Imidacloprid-urea | Photolysis, Hydrolysis, Microbial | 84% (Surface Photolysis) | 9.3 | 0.46 | [6][7][11][21] |

| Desnitro-imidacloprid | Photolysis, Microbial | 16% (Surface Photolysis) | 180 - 230 | < -2 (pH 4-7) | [6][11][21] |

| 5-hydroxy-imidacloprid | Microbial, Soil Photolysis | - | - | - | [7][15] |

| Imidacloprid olefin | Microbial, Photolysis | - | - | - | [4][15][22] |

| 6-chloronicotinic acid | Microbial, Photolysis | - | - | - | [4][14] |

Experimental Protocols and Methodologies

The identification and quantification of Imidacloprid and its metabolites, including Imidacloprid-urea, rely on advanced analytical techniques.

Sample Preparation and Extraction

-

QuEChERS Method: A commonly used method for extracting pesticide residues from complex matrices like soil or biological tissues is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology.[23][24]

-

Solid-Phase Extraction (SPE): SPE columns, such as those containing florisil neutral alumina, are used for sample cleanup and concentration of analytes from aqueous solutions.[25]

Analytical Instrumentation

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or UV detector is a standard method for separating and quantifying imidacloprid and its metabolites.[26][27][28][29] A typical mobile phase consists of an acetonitrile/water mixture.[28][29]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique used for the definitive identification and trace-level quantification of degradation products.[15][22][25] Electrospray ionization (ESI) is often used, with monitoring in both positive and negative ion modes to detect a wide range of metabolites.[22][25]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR-FTIR) has been used to analyze surface-bound photolysis products of imidacloprid.[6][11]

Typical Experimental Workflow for Degradation Studies

A typical laboratory study to investigate the degradation of imidacloprid involves:

-

Spiking: A known concentration of imidacloprid (often radiolabeled) is applied to the environmental matrix (e.g., soil, buffered water).

-

Incubation: Samples are incubated under controlled conditions (e.g., constant temperature, specific light wavelength and intensity, defined pH, sterile vs. non-sterile) for a set period.[27]

-

Sampling: Sub-samples are collected at various time intervals.

-

Extraction: Analytes are extracted from the matrix using an appropriate solvent and cleanup procedure (e.g., QuEChERS).

-

Analysis: The concentrations of the parent compound and its metabolites are determined using HPLC or LC-MS/MS.

-

Kinetics: Degradation rates and half-lives are calculated, often assuming first-order kinetics.[22]

Visualization of Pathways and Workflows

References

- 1. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidacloprid - Wikipedia [en.wikipedia.org]

- 5. Environmental Fate of Imidacloprid | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]

- 6. Photolysis on environmental surfaces increases toxicity of imidacloprid | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]

- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Imidacloprid-urea|cas 120868-66-8|DC Chemicals [dcchemicals.com]

- 10. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]

- 15. Bioremediation of Neonicotinoid Pesticide, Imidacloprid, Mediated by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. panna.org [panna.org]

- 18. selleckchem.com [selleckchem.com]

- 19. dc.etsu.edu [dc.etsu.edu]

- 20. savvysciencepublisher.com [savvysciencepublisher.com]

- 21. ccme.ca [ccme.ca]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Effect of Abiotic Factors on Degradation of Imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Degradation of Imidacloprid Residue on Red Tomatoes (Solanum lycopersicum) by Advanced Oxidation Processes and Analysis using Spectrophotometer and HPLC | Safni | Jurnal Kimia Valensi [journal2.uinjkt.ac.id]

- 29. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

Toxicological Profile of Imidacloprid Urea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological data for imidacloprid urea. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data pertains to the parent compound, imidacloprid, due to the limited availability of specific studies on this compound. This information is provided as a reference point, given that this compound is a primary metabolite. All data derived from the parent compound will be explicitly identified.

Introduction

This compound is a primary metabolite of imidacloprid, a systemic neonicotinoid insecticide used extensively in agriculture.[1][2] As imidacloprid undergoes degradation in the environment and metabolism in organisms, understanding the toxicological profile of its metabolites, such as this compound, is crucial for a comprehensive risk assessment. This technical guide synthesizes the available toxicological data for this compound, supplemented with data from its parent compound, imidacloprid, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound is formed through the hydrolysis of imidacloprid.[2] In soil, it is considered a primary metabolite.[1] The conversion of imidacloprid to imidacloprid-urea in some organisms, such as nematodes, is considered a detoxification pathway, suggesting that the metabolite may be less toxic than the parent compound.[3] However, direct toxicological data on this compound is limited.

Physicochemical Properties

This section would typically include properties like molecular formula, molecular weight, melting point, water solubility, and partition coefficient for this compound. However, this specific data was not available in the search results.

Toxicokinetics and Metabolism

Imidacloprid is readily absorbed in mammals and is metabolized to several compounds, including this compound. The primary route of excretion for imidacloprid and its metabolites is through urine.[4]

Figure 1: Simplified metabolic pathway of Imidacloprid to this compound.

Toxicological Profile

Acute Toxicity

Specific acute toxicity data for this compound in mammals is largely unavailable in the provided search results. One study on bees indicated that this compound exhibited "nonnegligible toxicity," causing approximately 40% mortality at a high dose of 1,000 ng/bee.[5] In contrast, a risk assessment by the USDA Forest Service stated that the urea metabolite of imidacloprid is "essentially nontoxic".[6]

For the parent compound, imidacloprid , the acute oral toxicity is categorized as moderate.

| Table 1: Acute Toxicity of Imidacloprid (Parent Compound) | |

| Test | Result |

| Oral LD50 (Rat) | 450 mg/kg[2] |

| Dermal LD50 (Rat) | >5000 mg/kg[2] |

| Inhalation LC50 (Rat) | >5,323 mg/m³ (dust, 4h)[2] |

| Inhalation LC50 (Rat) | 69 mg/m³ (aerosol, 4h)[2] |

Experimental Protocol: Acute Oral Toxicity (for Imidacloprid)

A typical acute oral toxicity study, such as the one referenced for imidacloprid, would follow OECD Guideline 423. The protocol involves the administration of the test substance by oral gavage to fasted animals (usually rats) in a sequential manner. The starting dose is selected from one of four fixed levels. The animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 is then estimated based on the observed outcomes.

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified.

For the parent compound, imidacloprid , long-term exposure has been associated with effects on the liver and thyroid.[7] A 90-day oral toxicity study in female rats showed that imidacloprid at 20 mg/kg/day caused a decrease in body weight gain and an increase in the relative weights of the liver, kidney, and adrenal glands.[8]

Genotoxicity

There is a lack of specific genotoxicity studies for this compound.

For the parent compound, imidacloprid , the genotoxic potential is considered low. While some in vitro studies have shown evidence of DNA damage at high concentrations, in vivo studies have generally been negative.[2][9] Imidacloprid is not considered mutagenic in standard laboratory assays.[7]

Experimental Protocol: Comet Assay (for Genotoxicity Assessment)

The Comet Assay, or single-cell gel electrophoresis, is a common method to assess DNA damage. The protocol involves embedding isolated cells in an agarose gel on a microscope slide. The cells are then lysed, and the DNA is subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.

Figure 2: General workflow of a Comet Assay for genotoxicity testing.

Carcinogenicity

No carcinogenicity studies specifically on this compound were found.

The U.S. Environmental Protection Agency (EPA) has classified the parent compound, imidacloprid , as a "Group E" chemical, indicating no evidence of carcinogenicity for humans.[2] Studies in rats and mice have not shown imidacloprid to be carcinogenic.[7]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

For the parent compound, imidacloprid , some studies have indicated potential reproductive and developmental effects at high doses. These include degenerative changes in the testes and developmental retardation in rats and rabbits.[7][10] However, a two-generation reproductive study in rats found no adverse effects on reproductive function.[10]

Neurotoxicity

Specific neurotoxicity data for this compound is not available.

The parent compound, imidacloprid , is a neurotoxin that acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7][11] While it has a lower affinity for mammalian nAChRs, high doses can still cause neurotoxic effects in mammals, including tremors and impaired motor activity.[9][11]

Figure 3: Mechanism of neurotoxicity for the parent compound, Imidacloprid.

Aquatic Toxicity

Limited data exists for the aquatic toxicity of this compound.

The parent compound, imidacloprid , is highly toxic to many aquatic invertebrates.[7]

| Table 2: Aquatic Toxicity of Imidacloprid (Parent Compound) | |

| Organism | Endpoint |

| Daphnia magna (Water Flea) | 48-h EC50 |

| Rainbow Trout | 96-h LC50 |

| Chironomus riparius (Midge) | 28-d LOEC |

Data Gaps and Future Research

This review highlights significant data gaps in the toxicological profile of this compound. To conduct a thorough risk assessment, further research is needed in the following areas:

-

Acute, sub-chronic, and chronic toxicity studies in mammalian models.

-

Genotoxicity and carcinogenicity assays.

-

Reproductive and developmental toxicity studies.

-

Neurotoxicity assessments.

-

Mechanistic studies to understand its interaction with biological systems and signaling pathways.

Conclusion

This compound is a key metabolite of the widely used insecticide imidacloprid. While some evidence suggests it may be less toxic than its parent compound, there is a significant lack of comprehensive toxicological data specifically for this compound. The available information is insufficient to perform a complete risk assessment. The toxicological data for imidacloprid, which is well-documented, serves as a crucial reference point, but direct studies on this compound are imperative to fully understand its potential impact on human health and the environment. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of imidacloprid and its environmental and metabolic fate.

References

- 1. Distributions of imidacloprid, imidacloprid-olefin and imidacloprid-urea in green plant tissues and roots of rapeseed (Brassica napus) from artificially contaminated potting soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 3. childrenshealthdefense.org [childrenshealthdefense.org]

- 4. New Insights into Biochemical, Genotoxic, and Analytical Aspects of Low-Level Imidacloprid Exposure in Liver and Kidney Tissue of Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. Imidacloprid - Wikipedia [en.wikipedia.org]

- 8. health.state.mn.us [health.state.mn.us]

- 9. pesticidereform.org [pesticidereform.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Potential Mechanisms of Imidacloprid-Induced Neurotoxicity in Adult Rats with Attempts on Protection Using Origanum majorana L. Oil/Extract: In Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photodegradation Products of Imidacloprid, Including its Urea Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid, a neonicotinoid insecticide, is extensively used in agriculture to control a wide range of sucking insects. Its widespread application has led to concerns about its environmental fate and the potential impact of its degradation products on non-target organisms. Photodegradation is a primary pathway for the dissipation of Imidacloprid in the environment, particularly in aqueous systems and on plant surfaces. This technical guide provides a comprehensive overview of the photodegradation products of Imidacloprid, with a specific focus on the formation of its urea metabolite. It includes detailed experimental protocols, quantitative data, and visual representations of the degradation pathways and experimental workflows to support research and development in this area.

Photodegradation Pathways of Imidacloprid

The photodegradation of Imidacloprid is a complex process involving several reaction pathways, influenced by environmental conditions such as pH, the presence of photosensitizers, and the wavelength of light. The primary photodegradation products identified in various studies include Imidacloprid-urea, 6-chloronicotinic acid (6-CNA), Imidacloprid olefin, and desnitro-imidacloprid.

The formation of the Imidacloprid-urea metabolite, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone, is a major pathway in the photodegradation of Imidacloprid.[1] This transformation involves the cleavage of the nitroguanidine group. Another significant degradation product is 6-chloronicotinic acid (6-CNA) , which represents a breakdown of the imidazolidine ring. The formation of Imidacloprid olefin occurs through the dehydrogenation of the imidazolidine ring, while desnitro-imidacloprid is formed by the removal of the nitro group.

Caption: Main photodegradation pathways of Imidacloprid.

Quantitative Data on Imidacloprid Photodegradation

The rate and extent of Imidacloprid photodegradation are influenced by various factors. The following tables summarize quantitative data from different studies.

Table 1: Imidacloprid Photodegradation Rates and Half-Lives

| Matrix | Light Source | Catalyst/Conditions | Degradation Rate/Efficiency | Half-life (DT50) | Reference |

| HPLC Grade Water | Not Specified | None | - | 43 minutes | [1] |

| Tap Water (as Confidor®) | Not Specified | None | - | 126 minutes | [1] |

| Tap Water (as Confidor®) | Not Specified | TiO₂ | - | 144 minutes | [1] |

| Aqueous Solution | Near UV Light | None | First-order kinetics | 10.18 hours | [2] |

| Aqueous Solution | UV-C (254 nm) | g-C₃N₄ | ~90% degradation in 5 hours | - | |

| Aqueous Solution | UV Light | Ag₂O/CuO | 92.3% degradation in 180 minutes | 3.7 hours | [3] |

| Aqueous Solution | Simulated Visible Light (pH 9) | CQDs-SH/CdS QDs | 90.13% degradation in 90 minutes | - | [2] |

Table 2: Identified Photodegradation Products and Analytical Methods

| Photodegradation Product | Analytical Method | Reference |

| Imidacloprid-urea | HPLC, LC-MS | [1][2] |

| 6-Chloronicotinic Acid (6-CNA) | GC-MS | [4] |

| Imidacloprid Olefin | LC-MS | [2] |

| Desnitro-imidacloprid | LC-MS, GC-MS | [2][4] |

| Formyl guanidine | GC-MS | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical Imidacloprid photodegradation study, synthesized from various research protocols.

Objective: To investigate the photodegradation of Imidacloprid in an aqueous solution under controlled laboratory conditions and identify its major degradation products, including the urea metabolite.

Materials and Reagents:

-

Imidacloprid analytical standard (>99% purity)

-

HPLC-grade water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase adjustment)

-

Photoreactor equipped with a specific light source (e.g., Xenon lamp with filters for simulated sunlight, or UVA/UVB lamps)

-

Quartz tubes or borosilicate glass vessels

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatograph with UV or Diode Array Detector (HPLC-UV/DAD)

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) for product identification

-

Syringe filters (0.22 µm)

-

Standard laboratory glassware

Experimental Workflow Diagram:

Caption: General workflow for a photodegradation study.

Step-by-Step Procedure:

-

Preparation of Imidacloprid Stock Solution:

-

Accurately weigh a known amount of Imidacloprid analytical standard.

-

Dissolve it in a small volume of acetonitrile and then dilute with HPLC-grade water to the desired final concentration (e.g., 10 mg/L). This stock solution should be stored in the dark at 4°C.

-

-

Photodegradation Experiment Setup:

-

Prepare the working solution of Imidacloprid by diluting the stock solution with HPLC-grade water to the desired experimental concentration (e.g., 1 mg/L).

-

Transfer the working solution into quartz tubes or a photoreactor vessel.

-

Include control samples: a dark control (wrapped in aluminum foil) to assess hydrolysis and a control without Imidacloprid to check for interferences.

-

Place the samples in the photoreactor. Maintain a constant temperature using a circulating water bath.

-

Irradiate the samples with the selected light source. The light intensity should be monitored and kept constant throughout the experiment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) from each reaction vessel.

-

Immediately filter the samples through a 0.22 µm syringe filter into HPLC vials.

-

Store the samples at 4°C in the dark until analysis to prevent further degradation.

-

-

HPLC-UV/DAD Analysis for Quantification:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 270 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Imidacloprid of known concentrations.

-

Analyze the collected samples and quantify the remaining Imidacloprid concentration at each time point by comparing the peak area with the calibration curve.

-

-

-

LC-MS/MS Analysis for Product Identification:

-

Analyze the samples collected at different time points, especially those with significant degradation of the parent compound.

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan to detect potential degradation products and product ion scan (MS/MS) to confirm their structures by fragmentation patterns.

-

-

Identify the degradation products by comparing their mass spectra and fragmentation patterns with those of available standards or with data reported in the literature.

-

-

Data Analysis:

-

Plot the concentration of Imidacloprid as a function of irradiation time.

-

Determine the degradation kinetics (e.g., pseudo-first-order) by fitting the data to the appropriate kinetic model.

-

Calculate the photodegradation half-life (DT₅₀).

-

Summarize the identified photodegradation products and propose a degradation pathway.

-

Conclusion

This technical guide provides a foundational understanding of the photodegradation of Imidacloprid, with a particular emphasis on the formation of its urea metabolite. The provided quantitative data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, toxicology, and drug development. Further research is encouraged to explore the photodegradation of Imidacloprid in more complex environmental matrices and to fully elucidate the toxicological profiles of its various degradation products.

References

The Dual Contamination Threat: An In-depth Technical Guide on the Environmental Role of Imidacloprid and Urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widespread agricultural use of the neonicotinoid insecticide imidacloprid and nitrogen-based fertilizers like urea has led to their frequent co-occurrence in the environment. This technical guide provides a comprehensive overview of the environmental fate and toxicological impact of imidacloprid and urea, both individually and as a combined contamination concern. It synthesizes quantitative data on their environmental concentrations, degradation kinetics, and toxicity to non-target organisms. Detailed experimental protocols for key analytical and toxicological assessments are provided, alongside visual representations of critical signaling pathways and experimental workflows to aid in research and risk assessment.

Introduction

Imidacloprid, a systemic insecticide, is lauded for its efficacy against a broad spectrum of crop pests. Its mode of action involves the disruption of the insect central nervous system by acting as an agonist on nicotinic acetylcholine receptors (nAChRs). Urea, a nitrogen-rich compound, is the most widely used nitrogen fertilizer globally, essential for enhancing crop yields. The concurrent application of these agrochemicals to maximize agricultural output has raised significant environmental concerns. Their distinct physicochemical properties and degradation pathways contribute to their persistence and mobility in soil and aquatic systems, posing a potential threat to non-target organisms and ecosystem health. This guide delves into the technical aspects of their environmental contamination, providing a foundational resource for researchers in ecotoxicology, environmental chemistry, and related fields.

Physicochemical Properties and Environmental Fate

The environmental behavior of imidacloprid and urea is governed by their inherent chemical properties, which influence their solubility, sorption to soil particles, and degradation rates.

Imidacloprid

Imidacloprid is characterized by its high water solubility and relatively low volatility, making it prone to leaching into groundwater and transport via surface runoff. Its persistence in the environment is variable, influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 1: Physicochemical Properties of Imidacloprid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClN₅O₂ | [1] |

| Molecular Weight | 255.7 g/mol | [1] |

| Water Solubility (20°C) | 510 - 610 mg/L | [2] |

| Log P (octanol-water) | 0.57 | |

| Vapor Pressure (20°C) | 4 x 10⁻⁷ mPa | |

| Soil Sorption Koc | 24 - 167 L/kg | [3] |

Urea

Urea is extremely soluble in water, leading to its high mobility in soil. Its primary mode of transformation in the environment is through enzymatic hydrolysis by soil microorganisms, which converts it to ammonia and carbon dioxide.

Table 2: Physicochemical Properties of Urea

| Property | Value | Reference |

| Molecular Formula | CH₄N₂O | |

| Molecular Weight | 60.06 g/mol | |

| Water Solubility (20°C) | 1080 g/L | [4] |

| Log P (octanol-water) | -1.59 | |

| Vapor Pressure (25°C) | 2.1 mPa |

Degradation Pathways

Imidacloprid degrades in the environment through a combination of photolysis, hydrolysis, and microbial action. A significant degradation product in both soil and water is imidacloprid-urea .[2][5] This metabolite can compete with the parent compound for sorption sites on soil particles, potentially increasing the mobility of imidacloprid.[6][7] Other notable metabolites include 6-chloronicotinic acid, imidacloprid-olefin, and desnitro-imidacloprid.

Urea's degradation is primarily a biological process. Soil microorganisms possessing the urease enzyme rapidly hydrolyze urea to ammonia. This ammonia is then subject to nitrification, a two-step process where it is first oxidized to nitrite and then to nitrate by different groups of bacteria. The rate of these transformations is influenced by soil temperature, moisture, and pH.[8]

Environmental Contamination Levels

The concentrations of imidacloprid and urea in the environment vary widely depending on application rates, agricultural practices, and environmental conditions.

Table 3: Reported Environmental Concentrations of Imidacloprid

| Environmental Matrix | Concentration Range | Notes | Reference |

| Surface Water | Not detected - 320 µg/L | Higher concentrations in agricultural areas. | [9] |

| Groundwater | Not detected - 0.17 µg/L | Detections more frequent in shallow aquifers. | [10] |

| Agricultural Soil | 21 - 33 days (half-life) | Persistence can be up to 1-2 years in some agricultural settings. | [11] |

Table 4: Reported Environmental Concentrations of Urea

| Environmental Matrix | Concentration Range | Notes | Reference |

| Agricultural Runoff | Varies significantly with application | Can lead to high nitrogen loads in receiving waters. | [12] |

| Agricultural Soil | 46% Nitrogen | Typical concentration in urea-based fertilizers. | [13][14] |

| Soil Hydrolysis | 2 - 7 days (for complete hydrolysis) | Dependent on temperature and moisture. | [4][15][16] |

Ecotoxicological Effects

Imidacloprid Toxicity to Non-Target Organisms

Imidacloprid exhibits a wide range of toxicity to non-target organisms, with aquatic insects being particularly sensitive.

Table 5: Acute Toxicity of Imidacloprid to Selected Non-Target Aquatic Organisms

| Species | Common Name | Endpoint | Value | Exposure Time | Reference |

| Daphnia magna | Water Flea | EC50 (immobilization) | 56.6 - 85 mg/L | 48 hours | [17][18] |

| Chironomus riparius | Midge Larva | LC50 | 31.5 µg/L | 24 hours | [3][19] |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 211 mg/L | 96 hours | [17] |

| Desmodesmus subspicatus | Green Algae | NOEC | < 0.03 µg/L | [20] |

Urea and its Environmental Impact

The primary environmental concern with urea is its contribution to nutrient pollution (eutrophication) in aquatic ecosystems. The excess nitrogen from urea runoff can lead to harmful algal blooms, which deplete oxygen levels in the water, harming fish and other aquatic life. The hydrolysis of urea to ammonia can also be directly toxic to some aquatic organisms, with toxicity being pH and temperature-dependent.

Combined Effects of Imidacloprid and Urea

Research on the direct synergistic or antagonistic effects of imidacloprid and urea mixtures is limited. However, the breakdown of urea to ammonia is a key consideration. Ammonia is a known aquatic toxicant, and its presence could potentially exacerbate the stress on organisms already exposed to imidacloprid. One study found that imidacloprid-urea, a primary metabolite, can reduce the harm of imidacloprid to nematodes by about half.[4][21] Further research is needed to fully understand the interactive effects of these co-contaminants.

Signaling Pathways and Experimental Workflows

Imidacloprid's Effect on Nicotinic Acetylcholine Receptor (nAChR) Signaling

Imidacloprid acts as an agonist on insect nAChRs, leading to a continuous influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This disrupts normal nerve signal transmission. The sustained influx of Ca²⁺ is a critical event, triggering a cascade of downstream signaling pathways that can lead to excitotoxicity and cell death.

Experimental Workflow: Ecotoxicological Risk Assessment

A tiered approach is often used for the ecotoxicological risk assessment of pesticides. This involves a progression from simple, conservative screening to more complex and realistic assessments.

Experimental Workflow: Soil Microcosm Study

Soil microcosm studies are valuable for investigating the fate and effects of chemicals under controlled laboratory conditions that simulate a field environment.

Detailed Experimental Protocols

Determination of Imidacloprid in Water by HPLC-UV

This protocol describes a method for the quantitative analysis of imidacloprid in water samples using High-Performance Liquid Chromatography with UV detection.

1. Principle: Imidacloprid is extracted from the water sample using solid-phase extraction (SPE), concentrated, and then quantified by reversed-phase HPLC with UV detection at 270 nm.[19]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Imidacloprid analytical standard

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Nitrogen gas for evaporation

3. Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 250mm x 4.6 mm)

-

SPE manifold

-

Rotary evaporator or nitrogen evaporator

4. Procedure:

- Sample Preparation (SPE):

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

- Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

- Dry the cartridge under vacuum or with nitrogen gas for 10-15 minutes.

- Elute the retained imidacloprid from the cartridge with a small volume of acetonitrile (e.g., 2 x 2 mL).

- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

- Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

- HPLC Analysis:

- Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v).[19]

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- UV Detection Wavelength: 270 nm.[19]

- Column Temperature: 30°C.

- Calibration:

- Prepare a series of standard solutions of imidacloprid in the mobile phase covering the expected concentration range of the samples.

- Inject the standards and construct a calibration curve by plotting peak area against concentration.

- Quantification:

- Inject the prepared sample extract.

- Determine the concentration of imidacloprid in the sample by comparing its peak area to the calibration curve.

Daphnia magna Acute Immobilization Test (OECD 202)

This protocol outlines a standardized method to determine the acute toxicity of a substance to Daphnia magna.

1. Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[18][22][23]

2. Test Organism:

-

Daphnia magna, less than 24 hours old at the start of the test.

3. Materials:

-

Glass test vessels (e.g., 100 mL beakers).

-

Reconstituted or natural water (pH 6-9, hardness 140-250 mg/L as CaCO₃).

-

Test substance (imidacloprid).

-

Pipettes and other standard laboratory glassware.

4. Procedure:

- Test Design:

- A control group and at least five geometrically spaced test concentrations are used.

- At least 20 daphnids are used per concentration, divided into four replicates of five daphnids each.

- Test Conditions:

- Temperature: 20 ± 2°C.

- Photoperiod: 16 hours light / 8 hours dark.

- Feeding: Daphnids are not fed during the test.

- Test Volume: At least 2 mL of test solution per daphnid (e.g., 25 mL for five daphnids in a 50 mL beaker).

- Test Procedure:

- Prepare the test solutions at the desired concentrations in the test medium.

- Randomly distribute the young daphnids into the test vessels containing the control and test solutions.

- After 24 and 48 hours, observe the daphnids for immobilization. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

- Data Analysis:

- Calculate the percentage of immobilized daphnids at each concentration at 24 and 48 hours.

- Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion

The co-contamination of imidacloprid and urea in agricultural environments presents a complex challenge to ecosystem health. While imidacloprid poses a direct toxic threat to a wide range of non-target organisms, particularly aquatic invertebrates, urea contributes to nutrient pollution and can produce toxic ammonia upon hydrolysis. The formation of imidacloprid-urea as a major metabolite further complicates the environmental fate and transport of the parent compound. A thorough understanding of their individual and combined effects, supported by robust analytical and toxicological data, is crucial for developing effective risk assessment strategies and sustainable agricultural practices. This guide provides a foundational technical resource to support ongoing research and regulatory efforts in this critical area of environmental science.

References

- 1. ccme.ca [ccme.ca]

- 2. Imidacloprid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Competitive sorption between imidacloprid and imidacloprid-urea on soil clay minerals and humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grdc.com.au [grdc.com.au]

- 9. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]

- 10. health.state.mn.us [health.state.mn.us]

- 11. ENVIRONMENTAL [oasis-lmc.org]

- 12. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 13. What Percentage of Urea Is Best [cneastchem.com]

- 14. genesisny.net [genesisny.net]

- 15. researchgate.net [researchgate.net]

- 16. fertilizerseurope.com [fertilizerseurope.com]

- 17. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]

- 18. Hazard identification of imidacloprid to aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. farmlandbirds.net [farmlandbirds.net]

- 20. researchgate.net [researchgate.net]

- 21. beyondpesticides.org [beyondpesticides.org]

- 22. Gene expression changes in honey bees induced by sublethal imidacloprid exposure during the larval stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

Application Notes and Protocols for Imidacloprid Urea Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of imidacloprid urea analytical standards and reference materials in various analytical applications. This compound is a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. Accurate quantification of this metabolite is crucial for environmental monitoring, food safety analysis, and metabolism studies.

This compound Analytical Standards and Reference Materials

Certified Reference Materials (CRMs) are essential for accurate and reliable analytical measurements, ensuring traceability and comparability of results. Several suppliers offer this compound analytical standards in various formats.

Table 1: Commercially Available this compound Analytical Standards

| Supplier | Product Name | CAS Number | Format | Purity/Concentration | Certification |

| LGC Standards | Imidacloprid-urea | 120868-66-8 | Neat Solid | Not specified | ISO 17034 |

| AccuStandard | This compound | 120868-66-8 | 100 µg/mL in Acetonitrile | Certified | ISO 17034 |

| CRM LABSTANDARD | This compound | 120868-66-8 | Neat Solid | ≥ 95% | Not specified |

| Dr. Ehrenstorfer | Imidacloprid-urea | 120868-66-8 | Not specified | Not specified | Not specified |

| MedchemExpress | Imidacloprid-urea (Standard) | 120868-66-8 | Not specified | Analytical Standard Grade | Not specified |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of imidacacloprid urea is fundamental for method development and analysis.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 120868-66-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClN₃O | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| IUPAC Name | 1-[(6-chloro-3-pyridyl)methyl]imidazolidin-2-one | [4] |

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of this compound in samples.

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

-

Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh a suitable amount of neat this compound CRM.

-

Dissolve the weighed standard in a Class A volumetric flask using a suitable solvent such as acetonitrile or methanol to obtain the desired concentration.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Store the stock solution at 4°C in an amber vial to protect it from light.

-

-

Working Standard Solutions:

-